N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
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Description
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClN3O5S and its molecular weight is 479.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research in organic synthesis has explored the reactions of sulfonyl chlorides, including those with 4-chlorophenyl groups, with piperidine derivatives to produce compounds with potential biological activities. For example, the study by Cremlyn and Nunes (1987) on N-(p-chlorosulfonylphenyl)maleimide reactions showcases the foundational chemical reactions that could be relevant to synthesizing derivatives of the compound Cremlyn & Nunes, 1987.
Potential Drug Candidates for Alzheimer’s Disease
A study by Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease, indicating the importance of such structures in developing therapeutic agents Rehman et al., 2018.
Antimicrobial and Antifungal Applications
Derivatives similar to the molecule have been explored for their antimicrobial and antifungal properties. For instance, the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole by Rehman et al. (2018) evaluated these compounds as promising anticancer agents, hinting at the broad spectrum of biological activities that such compounds can exhibit Rehman et al., 2018.
Structure-Activity Relationships in Drug Design
The exploration of structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists by Lan et al. (1999) underscores the significance of sulfonyl and piperidine moieties in designing receptor-specific drug candidates. This research provides insights into the design and optimization of molecules for targeted therapeutic applications Lan et al., 1999.
properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c1-31-19-7-4-5-17(15-19)25-22(28)21(27)24-13-12-18-6-2-3-14-26(18)32(29,30)20-10-8-16(23)9-11-20/h4-5,7-11,15,18H,2-3,6,12-14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYFDYKIMJMXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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